Product packaging for 3-(Morpholinomethyl)phenylboronic acid(Cat. No.:CAS No. 397843-58-2)

3-(Morpholinomethyl)phenylboronic acid

Cat. No.: B151377
CAS No.: 397843-58-2
M. Wt: 221.06 g/mol
InChI Key: VTSDPGUSDVMXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Organoboronic Acids in Contemporary Chemical Research

Organoboronic acids represent a vital class of compounds that have garnered escalating interest in chemical research over the past few decades. researchgate.netacs.org These organic derivatives of boric acid, characterized by a carbon-boron bond, are distinguished by their versatility, stability, and relatively low toxicity. nih.gov Initially synthesized in 1860, their application in synthetic chemistry has become widespread due to their unique physicochemical and electronic properties. nih.gov Boronic acids are generally stable, easy to handle, and their degradation product is boric acid, a naturally occurring compound, which aligns with the principles of "green chemistry". nih.gov

The significance of organoboronic acids spans numerous scientific domains, including organic synthesis, medicinal chemistry, and materials science. researchgate.netacs.org They serve as essential building blocks and synthetic intermediates in a multitude of chemical reactions. nih.gov The expansion of research into boron-containing compounds has demystified earlier concerns about their toxicity, leading to the approval of several boronic acid-based drugs by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov This has further fueled investigations into their potential as therapeutic agents, sensors, and components of advanced materials. mdpi.comrsc.org

The Role of Substituted Phenylboronic Acids in Synthetic Methodology

Within the broader family of organoboronic acids, substituted phenylboronic acids are particularly prominent intermediates in organic synthesis. nih.gov Their primary and most celebrated application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orglibretexts.org This reaction, first reported in 1981, facilitates the formation of a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate. acs.orglibretexts.org It has become one of the most powerful and widely used methods for constructing biaryl and conjugated systems, which are common structural motifs in pharmaceuticals and functional materials. tcichemicals.comnih.gov

The utility of substituted phenylboronic acids is enhanced by the wide array of functional groups that can be incorporated onto the phenyl ring. These substituents can modulate the electronic and steric properties of the molecule, influencing its reactivity and the properties of the final product. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups can increase the acidity of the boronic acid. mdpi.com The reaction is tolerant of many functional groups, allowing for the synthesis of complex molecules, including those with hydroxyl, carboxyl, and formyl groups. tcichemicals.com Beyond Suzuki-Miyaura coupling, phenylboronic acids are used in other synthetic transformations, such as C-N bond formation and as protecting groups for diols. nih.govwikipedia.org

Overview of 3-(Morpholinomethyl)phenylboronic Acid in Academic Investigations

This compound is a specific substituted phenylboronic acid that has found utility in targeted academic and industrial research, particularly in the synthesis of complex organic molecules. Its structure incorporates a phenylboronic acid moiety, crucial for cross-coupling reactions, and a morpholinomethyl group at the meta-position. The morpholine (B109124) group, a common heterocycle in medicinal chemistry, can influence the compound's solubility, polarity, and potential biological interactions. chemenu.com

Academic investigations primarily utilize this compound as a building block in synthetic chemistry. It is often employed in its more stable pinacol (B44631) ester form, 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester, for palladium-catalyzed Suzuki-Miyaura coupling reactions. sigmaaldrich.cn Research has demonstrated its application in the synthesis of diverse and complex molecular scaffolds. For example, it has been used as a key reactant to prepare morpholinylphenyl anilinoquinazoline (B1252766) analogs of the kinase inhibitor lapatinib and to synthesize diaryl or heteroaryl triazole quinuclidine (B89598) derivatives, which have been investigated as potent ligands for the α7 nicotinic acetylcholine (B1216132) receptor. sigmaaldrich.cn These applications underscore the compound's importance in medicinal chemistry for generating libraries of potential therapeutic agents.

Compound Properties

Table 1: Properties of this compound

PropertyValue
CAS Number 397843-58-2 achmem.com
Molecular Formula C11H16BNO3 achmem.com
Molecular Weight 221.06 g/mol achmem.com
SMILES B(C1=CC(=CC=C1)CN2CCOCC2)(O)O achmem.com

Table 2: Properties of 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester

PropertyValue
CAS Number 364794-80-9 sigmaaldrich.cn
Molecular Formula C17H26BNO3 sigmaaldrich.cn
Molecular Weight 303.20 g/mol sigmaaldrich.cn
Appearance Powder sigmaaldrich.cn
Melting Point 52-56 °C sigmaaldrich.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BNO3 B151377 3-(Morpholinomethyl)phenylboronic acid CAS No. 397843-58-2

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPGUSDVMXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452626
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-58-2
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Morpholinomethyl Phenylboronic Acid and Its Derivatives

Established Synthetic Routes to 3-(Morpholinomethyl)phenylboronic Acid

The construction of this compound involves a two-stage process: the synthesis and functionalization of a suitable phenyl precursor, followed by the introduction of the boronic acid moiety.

The key intermediate for the synthesis is a phenyl ring substituted at the 1- and 3-positions with a reactive group for boronylation (typically a halide) and a morpholinomethyl group. Two primary pathways are employed for its synthesis.

A common method involves the nucleophilic substitution of a benzylic halide. In this approach, 3-bromobenzyl bromide is reacted with morpholine (B109124). The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The more reactive benzylic bromide undergoes selective substitution by the secondary amine, leaving the aryl bromide intact for the subsequent boronylation step.

With the functionalized precursor, 4-((3-bromophenyl)methyl)morpholine, in hand, the final step is the introduction of the boronic acid group. The most prevalent and modern method for this transformation is the palladium-catalyzed Miyaura borylation reaction. wikipedia.org This cross-coupling reaction utilizes a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), a base, and a boron-containing reagent. wikipedia.orgresearchgate.net

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate product and regenerate the Pd(0) catalyst.

Optimization of the Miyaura borylation is crucial for achieving high yields and purity. Key strategies include:

Choice of Boron Reagent: While bis(pinacolato)diboron (B136004) (B₂pin₂) is widely used to directly form the stable pinacol (B44631) ester, other reagents like tetrahydroxydiboron (B82485) (bis-boronic acid, BBA) offer better atom economy. nih.gov

Base Selection: A weak base, most commonly potassium acetate (B1210297) (KOAc), is essential. organic-chemistry.org Strong bases can promote competitive Suzuki-Miyaura cross-coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired dimeric byproducts.

Catalyst and Ligand System: Screening various palladium sources and phosphine (B1218219) ligands is often necessary to find the optimal conditions for a specific substrate, balancing reactivity with catalyst stability.

Solvent and Temperature: Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane (B91453) are typically used, with reaction temperatures often elevated to 80-100 °C to ensure a reasonable reaction rate.

An older, though still viable, method involves a lithium-halogen exchange. The aryl bromide precursor is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, like trimethyl borate, followed by acidic hydrolysis to yield the final boronic acid. However, this method's requirement for cryogenic temperatures and highly reactive reagents makes it less compatible with certain functional groups compared to the milder palladium-catalyzed approach.

Synthesis of Pinacol Esters of this compound

Boronic acids are often converted to their corresponding pinacol esters for improved stability, easier purification, and better performance in cross-coupling reactions. The pinacol ester of this compound can be synthesized via two main routes.

The most direct and efficient method is the one-pot Miyaura borylation of the 4-((3-bromophenyl)methyl)morpholine precursor using bis(pinacolato)diboron (B₂pin₂) as the boron source. organic-chemistry.org This reaction, conducted under the palladium-catalyzed conditions described previously, directly yields the desired 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine. This approach is favored in modern synthesis due to its operational simplicity and high yields.

Alternatively, a two-step procedure can be employed. First, the free this compound is synthesized as described in section 2.1.2. Subsequently, the boronic acid is subjected to an esterification reaction with pinacol (2,3-dimethyl-2,3-butanediol). google.com This reaction is an equilibrium process and is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation with a solvent like toluene. While effective, this two-step process is less convergent than the direct borylation method. google.com

Derivatization Strategies for Structural Modification

The this compound scaffold can be readily modified to explore structure-activity relationships for various applications. Common modifications include the introduction of substituents on the phenyl ring or altering the amine moiety.

Halogenation, particularly fluorination, of the phenyl ring is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. The synthesis of fluoro-substituted analogues, such as 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid pinacol ester, follows a similar logic to the parent compound's synthesis. clearsynth.comweibochem.com

The synthesis typically begins with a precursor that contains the desired halogenation pattern, for example, 4-bromo-1-(bromomethyl)-2-fluorobenzene. The synthetic sequence is designed to exploit the differential reactivity of the halide positions:

Selective Amination: The more reactive benzylic bromide is first reacted with morpholine via nucleophilic substitution, leaving the less reactive aryl bromide untouched.

Miyaura Borylation: The aryl bromide of the resulting intermediate, 4-((4-bromo-2-fluorophenyl)methyl)morpholine, is then converted to the boronic acid pinacol ester using B₂pin₂ and a palladium catalyst.

This sequential approach allows for the controlled and regioselective synthesis of various halogenated derivatives.

To investigate the role of the amine's size, basicity, and hydrogen-bonding capacity, the morpholine ring can be replaced with other cyclic or acyclic secondary amines. This derivatization is achieved by simply substituting morpholine with the desired amine in the precursor synthesis step (Section 2.1.1).

Research and commercial catalogs have documented the synthesis of analogues incorporating other common cyclic amines such as piperidine (B6355638) and pyrrolidine. Examples include (piperidin-1-ylmethyl)phenylboronic acid and (2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid. myskinrecipes.comchemscene.comboronpharm.com The synthetic routes for these compounds are analogous to that of the morpholine derivative, involving either nucleophilic substitution with a benzyl (B1604629) halide or reductive amination of a benzaldehyde (B42025) with piperidine or pyrrolidine, respectively, followed by a standard boronylation reaction. This modular approach allows for the creation of a diverse library of compounds for further study.

Chemical Reactivity and Mechanistic Investigations of 3 Morpholinomethyl Phenylboronic Acid

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids are versatile intermediates in a variety of chemical transformations, with the most prominent being the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net The fundamental reaction pathways of arylboronic acids like 3-(Morpholinomethyl)phenylboronic acid are largely dictated by the chemistry of the boronic acid functional group.

Beyond the well-known Suzuki-Miyaura coupling, arylboronic acids can participate in other significant reactions. These include Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds, and additions to unsaturated systems. A critical aspect of their reactivity is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under aqueous basic conditions. The morpholinomethyl substituent in this compound, with its basic nitrogen atom, could potentially influence the rate and mechanism of these fundamental pathways through intramolecular coordination or by affecting the electronic properties of the phenyl ring.

Mechanistic Studies of Cross-Coupling Reactions Involving this compound

Palladium-Catalyzed Cross-Coupling Mechanisms

The catalytic cycle of the Suzuki-Miyaura reaction, which this compound would undergo, is generally accepted to proceed through three key elementary steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. nih.govbeilstein-journals.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. The mechanism of transmetalation is complex and can be influenced by the base, solvent, and ligands. The base activates the boronic acid, typically by forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, displacing the halide and transferring the aryl group to the palladium. The presence of the morpholinomethyl group in this compound could potentially influence this step through intramolecular coordination to the palladium center, although specific studies are needed to confirm this.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center. nih.gov

Ligand Effects on Reaction Efficiency and Selectivity

The ligands coordinated to the palladium center play a critical role in the efficiency and selectivity of the cross-coupling reaction. nih.govnih.govlabxing.com Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. The choice of ligand can influence the rate of the reaction, the stability of the catalytic intermediates, and the suppression of side reactions.

For a substrate like this compound, the morpholino nitrogen could potentially act as an internal ligand, coordinating to the palladium center and influencing the reaction's outcome. This intramolecular coordination could affect the geometry of the palladium complex and the rates of the individual steps in the catalytic cycle. However, without specific experimental data, this remains a point of speculation. The development of new precatalysts that generate the active Pd(0) species under mild conditions can be crucial for the successful coupling of potentially unstable boronic acids. nih.gov

Interactions with Biological Systems: Mechanistic Considerations

Boronic acids have gained significant attention in medicinal chemistry due to their ability to act as enzyme inhibitors. The boron atom in boronic acids is a Lewis acid and can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as the serine in serine proteases.

Enzyme Inhibition Mechanisms

While no specific enzyme inhibition studies for this compound were found in the provided search results, the general mechanism of enzyme inhibition by phenylboronic acid derivatives can be described. The boronic acid functional group can interact with the catalytic residues of enzymes, particularly serine hydrolases. The boron atom, in its trigonal planar sp² hybridized state, can accept a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site, forming a tetrahedral boronate adduct. This mimics the transition state of the natural substrate hydrolysis and effectively blocks the enzyme's activity.

The kinetics of enzyme inhibition can be analyzed to determine the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. nih.govembrapa.brmdpi.comkhanacademy.org Such analyses would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Pathway Modulation Mechanistic Insights

The biological effects of a compound are often the result of its interaction with specific biological pathways. To understand the mechanistic insights into how a compound like this compound might modulate biological pathways, techniques such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis are often employed. nih.govnih.gov These bioinformatic approaches can help identify the biological processes, molecular functions, and signaling pathways that are significantly affected by the compound. However, no such studies specifically investigating this compound were identified in the search results.

Applications in Organic Synthesis and Catalysis

Role in Cross-Coupling Reactions

The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling, enabling the formation of biaryl structures and other complex carbon frameworks that are pivotal in medicinal chemistry and materials science.

3-(Morpholinomethyl)phenylboronic acid, often used as its more stable pinacol (B44631) ester derivative, is a highly effective coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and a variety of organic halides or triflates. Research has demonstrated its successful coupling with a wide array of substrates, particularly those containing heterocyclic motifs of significant interest in drug discovery.

The compound reliably couples with bromo- and chloro-substituted heterocycles, including pyridines, pyrimidines, indoles, imidazo[1,2-a]pyridines, and oxadiazoles. These reactions are typically catalyzed by palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like sodium carbonate or potassium carbonate. The reaction conditions are generally robust, proceeding efficiently in various solvent systems and at moderate temperatures.

For instance, the pinacol ester of this compound has been coupled with methyl 6-bromo-1-isopropyl-1H-indole-3-carboxylate using Pd(PPh₃)₄ as a catalyst to yield the desired product in 74% yield. In another example, it reacted with a substituted 4-chloro-5-iodopyrimidine (B1631505) in the presence of Pd(dppf)Cl₂ to produce the coupled product with a 64% yield. These examples underscore its utility in constructing complex molecular architectures that are often scaffolds for biologically active compounds.

Selected Examples of Suzuki-Miyaura Coupling with this compound Derivatives
Aryl/Heteroaryl Halide SubstrateCatalystBaseSolventTemperature (°C)Yield (%)
Methyl 6-bromo-1-isopropyl-1H-indole-3-carboxylatePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water8074
4-Chloro-5-iodo-2-(piperidin-4-ylamino)pyrimidine derivativePd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane (B91453)/Water10064
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazolePd(dppf)Cl₂Na₂CO₃DME10070
2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water120 (MW)61
3-Bromo-2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water80Not Specified
5-Bromo-2-chloropyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol85Not Specified
2-(3-Bromophenyl)benzo[d]oxazolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterNot SpecifiedGood

While this compound is extensively documented in Suzuki-Miyaura reactions, its application in other named cross-coupling reactions that utilize boronic acids, such as the Chan-Lam or Liebeskind-Srogl couplings, is not as widely reported in scientific literature. The primary and well-established role of this reagent remains within the domain of palladium-catalyzed C-C bond formation.

Application as a Polymerization Catalyst and Reagent for Polymerization

The dual functionality of the boronic acid and the morpholino group allows for the potential use of this compound in polymer science, both as a catalytic species and as a structural component.

Currently, there is limited specific evidence in the scientific literature detailing the use of this compound as a catalyst for polymerization reactions. While boronic acids, in general, can participate in catalytic cycles for certain types of polymerization, such as in the formation of condensation polymers, the specific catalytic activity of this particular compound is not well-documented.

The incorporation of the this compound moiety into polymer structures is a more documented application. The boronic acid group can be leveraged to create responsive polymers, where the boronic acid can form reversible covalent bonds with diols. This property is fundamental to the design of "smart" materials for biomedical applications, such as sensors or drug delivery systems.

Furthermore, the morpholinomethylphenyl group can be incorporated into polymer backbones or as a side chain to impart specific properties. For example, "Morpholinomethyl Polystyrene Resin" is a known material, which is a copolymer of styrene (B11656) and divinylbenzene (B73037) that has been functionalized. americanchemicalsuppliers.com While this does not directly confirm the use of the boronic acid as the starting monomer, it demonstrates that the morpholinomethylphenyl unit is a viable component in polymeric structures, suggesting that a suitably modified version of this compound could serve as a monomer or a functionalizing agent to create polymers with specific recognition or binding capabilities.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. Boronic acids are valuable reagents in several MCRs, most notably the Petasis reaction (also known as the Petasis borono-Mannich reaction).

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (often an α-hydroxy aldehyde or carboxylic acid), and an organoboronic acid to form α-amino acids or other important structures. While phenylboronic acids are classic substrates for this reaction, specific published examples detailing the use of this compound in Petasis or other MCRs like the Ugi reaction are not prevalent. However, the general reactivity profile of phenylboronic acids suggests that it would be a viable substrate for such transformations, allowing for the direct incorporation of the morpholinomethylphenyl moiety into complex, drug-like scaffolds in a highly convergent manner.

Contributions to Complex Molecule Synthesis

This compound and its derivatives, such as the pinacol ester, have emerged as valuable reagents in the field of organic synthesis, particularly in the construction of complex molecules with significant biological activity. Their utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between aryl systems. This methodology is a cornerstone in medicinal chemistry for the synthesis of elaborate molecular frameworks from simpler, commercially available or readily synthesized building blocks.

One of the prominent applications of this compound is in the synthesis of potent and selective ligands for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). These receptors are implicated in a variety of neurological processes, and their modulation is a key strategy in the development of treatments for cognitive disorders.

In a notable study focused on the design and synthesis of novel α7 nAChR ligands, researchers developed a series of bis(het)aryl-1,2,3-triazole quinuclidine (B89598) derivatives. researchgate.net The synthetic route employed a highly efficient three-step sequence, with a pivotal Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties. researchgate.net In this context, this compound serves as a key coupling partner, allowing for the incorporation of the morpholinomethylphenyl group into the final complex structure.

The general scheme for such a synthesis involves the reaction of a halogenated (typically brominated or iodinated) heterocyclic core with the boronic acid derivative in the presence of a palladium catalyst and a base. The morpholine (B109124) group is often incorporated into drug candidates to improve physicochemical properties such as solubility and to introduce a basic handle that can interact with biological targets.

Below is a representative data table illustrating the components and conditions for a Suzuki-Miyaura coupling reaction utilizing a derivative of this compound for the synthesis of a complex biaryl system, based on established protocols for this type of transformation.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Solvent Product
Aryl or Heteroaryl HalideThis compound pinacol esterPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/Water or Toluene/EthanolBiaryl or Heterobiaryl Compound

The research in this area has led to the identification of several compounds with high affinity for the α7 nicotinic acetylcholine receptor, with some exhibiting Ki values in the nanomolar range. researchgate.net The structure-activity relationship (SAR) studies conducted on these series of molecules have underscored the importance of the specific substitution patterns on the aryl rings, highlighting the role of moieties introduced via boronic acids like this compound in achieving high potency and selectivity. researchgate.net

The successful application of this compound in the synthesis of these complex and biologically active molecules showcases its importance as a versatile building block in modern drug discovery and organic synthesis. Its ability to participate efficiently in robust and high-yielding coupling reactions makes it a valuable tool for medicinal chemists aiming to construct intricate molecular architectures.

Biological and Biomedical Research Applications

Investigation of Biological Activity Profiles

There is no specific data available in the reviewed scientific literature detailing the comprehensive biological activity profile of 3-(Morpholinomethyl)phenylboronic acid.

Enzyme Inhibition Studies

There is no direct evidence or published research to confirm that this compound is an inhibitor of Ubiquitin Specific Protease 7 (USP7). Research on USP7 inhibitors has identified various small molecules, but this specific compound is not mentioned among them in the available literature.

As there are no available studies on the enzyme inhibitory activity of this compound, there is consequently no data on the structure-activity relationships (SAR) for this compound or its derivatives in the context of enzyme inhibition.

Lack of Specific Research Findings on this compound in Protease Inhibition

Despite a comprehensive search of scientific literature, no specific research articles detailing the inhibitory activity of this compound against proteases were identified. Consequently, quantitative data such as IC50 or Ki values, and detailed mechanistic studies for this particular compound in the context of protease-related research, are not available in the public domain.

The boronic acid functional group is well-established as a pharmacophore in the design of inhibitors for various enzyme classes, most notably serine proteases. The general mechanism of inhibition by boronic acids involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

Numerous studies have explored the structure-activity relationships of various phenylboronic acid derivatives as protease inhibitors. These studies have demonstrated that modifications to the phenyl ring can significantly influence potency and selectivity. However, research specifically investigating the role and efficacy of the 3-(morpholinomethyl) substituent on the phenylboronic acid scaffold in protease inhibition is not documented in the available scientific literature.

While general information on the potential of boronic acids as protease inhibitors is abundant, the absence of specific data for this compound prevents a detailed discussion of its research applications in this area. Therefore, the creation of data tables and a detailed analysis of its specific interactions with proteases is not possible at this time.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Theoretical Studies

Computational methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. For 3-(Morpholinomethyl)phenylboronic acid, theoretical studies can provide profound insights into its behavior at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme.

Future research could employ molecular docking and dynamics simulations to explore the potential of this compound and its derivatives as inhibitors or modulators of various biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with serine residues in the active sites of proteases, making this class of compounds particularly interesting for enzyme inhibition. nih.gov Docking studies could predict the binding affinity and interaction patterns of this compound with key enzymes implicated in diseases. For instance, boronic acid derivatives have been investigated as modulators for G protein-coupled receptors like CXCR3. nih.gov Computational models could help design novel derivatives of this compound with enhanced binding affinity and selectivity for specific therapeutic targets.

Quantum chemical calculations offer a powerful approach to understanding the electronic structure of molecules and the mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, energies, and other properties, providing a detailed picture of reaction pathways.

For this compound, quantum chemical calculations can elucidate the mechanisms of its participation in important organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Theoretical studies on simpler phenylboronic acids have investigated the influence of substituents on the phenyl ring on the compound's acidity and reactivity. nih.gov Similar studies on this compound could determine how the morpholinomethyl group affects the electronic properties of the boronic acid moiety. This would involve calculating parameters like orbital energies, charge distributions, and the energy barriers for reaction pathways. nih.gov Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Development of Novel Derivatives with Enhanced Properties

The chemical scaffold of this compound is ripe for modification, allowing for the synthesis of a diverse library of derivatives with fine-tuned properties for specific applications.

The properties and reactivity of phenylboronic acids can be significantly altered by adding substituents to the phenyl ring. nih.gov Electron-withdrawing groups, for instance, tend to increase the acidity of the boronic acid. nih.govnih.gov Future synthetic efforts could focus on introducing various functional groups (e.g., nitro, amino, halogen, methoxy) at different positions on the phenyl ring of this compound. nih.gov These modifications could modulate the compound's electronic properties, solubility, and biological activity. The position of the substituent (ortho, meta, or para to the boronic acid) also plays a critical role in its performance. nih.govvaia.com

Modifications to the morpholinomethyl side chain could also yield derivatives with novel properties. nih.govnih.gov This could involve altering the length of the methylene (B1212753) linker connecting the morpholine (B109124) to the phenyl ring or modifying the morpholine ring itself. Such changes could influence the molecule's conformation, steric profile, and binding interactions with biological targets.

Boronic acids are exceptionally well-suited for the design of molecular probes and sensors due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif found in many biologically important molecules like carbohydrates. mdpi.comrsc.orgnih.gov This interaction can be exploited to create probes that signal the presence of a target molecule.

A promising research direction is the development of fluorescent probes based on the this compound scaffold. By chemically linking a fluorophore to this structure, a sensor could be created where the binding of a diol-containing analyte (such as glucose) to the boronic acid group would cause a detectable change in the fluorescence emission. rsc.orgnih.gov Such probes could be used for imaging and quantifying glucose levels in living cells and organisms, which is highly relevant for diabetes research. acs.org Furthermore, boronic acid-based probes have been developed to detect other important biological molecules, including reactive oxygen species like hydrogen peroxide and specific enzymes like tyrosinase. pnas.orgnih.govnih.gov The morpholine group could also be used to improve water solubility and target the probe to specific cellular compartments.

Emerging Applications in Materials Science

The unique chemical properties of phenylboronic acids make them valuable building blocks for the creation of advanced functional materials, particularly "smart" materials that respond to external stimuli.

A significant area of future research is the incorporation of this compound into polymers and hydrogels. utwente.nl The boronic acid moiety can act as a recognition site for diols, enabling the creation of glucose-responsive materials. acs.orgmdpi.com For example, a polymer functionalized with this compound could be used to develop a self-regulating drug delivery system for insulin. mdpi.com In such a system, the polymer would change its structure in response to high glucose levels, triggering the release of encapsulated insulin.

Furthermore, boronic acid-functionalized materials are being explored for use in sensors. mdpi.comnih.govarizona.edu Layer-by-layer assemblies containing phenylboronic acid have been used to construct electrochemical and colorimetric glucose sensors. mdpi.com The this compound monomer could be polymerized or grafted onto surfaces to create novel sensing platforms. The morpholine group may impart pH-responsive properties to these materials, adding another layer of functionality. These materials also have potential applications in creating highly specific recognition particles for glycoproteins. nih.gov

Green Chemistry Approaches to Synthesis and Application

The development of environmentally benign methodologies for the synthesis and application of chemical compounds is a central tenet of green chemistry. For this compound, research is moving towards adopting greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. Concurrently, its applications are being explored in contexts that align with the principles of sustainability, such as the development of recyclable materials and catalysts for clean chemical transformations.

Synthesis:

Traditional methods for the synthesis of arylboronic acids often involve the use of hazardous reagents and organic solvents. Green chemistry seeks to replace these with more sustainable alternatives. Key strategies applicable to the synthesis of this compound include:

Aqueous Synthesis: Performing reactions in water instead of volatile organic compounds (VOCs) is a cornerstone of green synthesis. The Suzuki-Miyaura coupling, a key reaction for forming the carbon-carbon bond in many boronic acid syntheses, can be adapted to aqueous conditions. libretexts.orgmdpi.com This approach not only reduces the environmental impact of organic solvents but can also simplify product isolation. For a compound like this compound, its solubility in aqueous media can be advantageous for such synthetic strategies. chemimpex.com

Recyclable Catalysts: The use of palladium catalysts is common in cross-coupling reactions. libretexts.org To improve the sustainability of these processes, research has focused on developing recyclable catalyst systems. mdpi.com These can include catalysts immobilized on solid supports or those designed for easy separation from the reaction mixture, allowing for their reuse across multiple synthetic cycles. fu-berlin.deresearchgate.netresearchgate.net This reduces the amount of heavy metal waste generated.

Atom Economy: Green synthetic methods aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The Suzuki-Miyaura reaction is noted for its relatively high atom economy in creating carbon-carbon bonds. nih.gov Optimizing reaction conditions to minimize the formation of byproducts is a key aspect of applying this principle to the synthesis of this compound.

Application:

The unique chemical properties of this compound are being leveraged in applications that promote environmental sustainability.

Functionalization of Nanoparticles in Aqueous Media: Phenylboronic acid-containing nanoparticles can be functionalized in water via Suzuki-Miyaura coupling reactions. mdpi.com This allows for the introduction of various functional groups onto the nanoparticle surface without the need for organic solvents. mdpi.com Such functionalized nanoparticles have potential applications in drug delivery and as reusable components in various chemical and biological processes.

Development of Biodegradable Polymers: Phenylboronic acid-modified polymers have been investigated for their biodegradability. nih.gov By incorporating structures like this compound into polymer chains, it may be possible to design materials that are both functional and environmentally benign, breaking down into non-toxic components after their intended use. This is particularly relevant in biomedical applications to avoid long-term accumulation in the body. nih.govnih.gov

Catalysis in Green Chemistry: Boronic acids themselves can act as catalysts in certain organic reactions. sci-hub.se Their use as catalysts aligns with green chemistry principles by potentially replacing more toxic or expensive metal-based catalysts. Research into the catalytic activity of this compound could unveil new, environmentally friendly chemical transformations.

Conclusion

Summary of Academic Contributions of 3-(Morpholinomethyl)phenylboronic Acid

The primary academic contribution of this compound and its derivatives, particularly its pinacol (B44631) ester form, lies in its function as a crucial building block in organic synthesis and medicinal chemistry. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Key Research Applications:

Suzuki-Miyaura Coupling Reactions: The pinacol ester of this compound is frequently used as a reactant in Suzuki-Miyaura coupling reactions to create new carbon-carbon bonds. This reaction is instrumental in synthesizing a wide range of biaryl derivatives, which are common scaffolds in pharmaceuticals and materials science. sigmaaldrich.com

Synthesis of Kinase Inhibitors: The compound serves as a key intermediate in the synthesis of sophisticated molecules designed to target specific biological pathways. For instance, it has been utilized to prepare anilinoquinazoline (B1252766) analogs of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy. sigmaaldrich.com This highlights its role in developing new potential therapeutic agents that can interfere with cell signaling pathways implicated in cancer progression.

Development of Neurologically Active Agents: Researchers have employed this boronic acid derivative to synthesize diaryl or heteroaryl triazole quinuclidine (B89598) derivatives. These resulting compounds have been identified as potent ligands for the α7 nicotinic acetylcholine (B1216132) receptor, a target of significant interest for the treatment of cognitive deficits in neurological disorders like Alzheimer's disease and schizophrenia. sigmaaldrich.com

Anticancer Agent Synthesis: The morpholinomethylphenyl moiety, derived from this boronic acid, is integral to the structure of novel antitumor agents. Studies have reported the synthesis of 3-(morpholinomethyl)benzofuran derivatives that exhibit significant inhibitory activity against non-small cell lung carcinoma cell lines. nih.gov These compounds have also demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. nih.gov

The academic significance of this compound is thus centered on its role as a versatile synthetic tool that enables the construction of structurally complex and biologically active molecules. The morpholine (B109124) group within its structure is particularly valuable as it can improve physicochemical properties such as aqueous solubility and metabolic stability in the final compounds.

Application AreaSpecific Use of this compound DerivativeResulting Compound ClassTherapeutic Target/Significance
Organic SynthesisReactant in Suzuki-Miyaura couplingBiaryl derivativesCore structures in pharmaceuticals and materials
Medicinal Chemistry (Oncology)Intermediate for synthesis of Lapatinib analogsAnilinoquinazolinesTyrosine kinase inhibition
Medicinal Chemistry (Oncology)Precursor for 3-(morpholinomethyl)benzofuransBenzofuran derivativesVEGFR-2 inhibition in non-small cell lung cancer
Medicinal Chemistry (Neurology)Precursor for quinuclidine derivativesDiaryl/heteroaryl triazole quinuclidinesα7 nicotinic acetylcholine receptor ligands

Unaddressed Research Questions and Future Scholarly Endeavors

While the utility of this compound as a synthetic intermediate is well-established, several research questions remain unanswered, pointing toward promising directions for future scholarly investigation.

Unaddressed Questions:

Intrinsic Biological Activity: Current research primarily focuses on the compound as a structural component. Does this compound itself possess any significant, inherent biological or pharmacological activity? Phenylboronic acids, in general, are known to interact with biological molecules, and investigating the standalone profile of this compound could reveal novel applications. mdpi.comnih.gov

Pharmacokinetic Contribution: The morpholine moiety is often incorporated to enhance a drug's pharmacokinetic profile. However, the specific quantitative contribution of the 3-(morpholinomethyl)phenyl group to the absorption, distribution, metabolism, and excretion (ADME) properties of the final active molecules has not been systematically studied.

Expanded Synthetic Utility: The application of this compound has been predominantly in Suzuki-Miyaura reactions. Could it be an effective reactant in other modern cross-coupling reactions, such as the Chan-Lam or Suzuki-type couplings involving different coupling partners, to access a wider variety of chemical structures?

Future Research Directions:

Pro-drug and Drug Delivery Systems: Phenylboronic acids can form reversible covalent bonds with diols, a feature exploited in designing targeted drug delivery systems and pro-drugs that respond to specific biological environments (e.g., high levels of reactive oxygen species in cancer cells). nih.gov Future research could explore the development of this compound-based platforms for the targeted delivery of therapeutic agents.

Development of Novel Antimicrobial Agents: Certain substituted phenylboronic acids have shown potential as antimicrobial agents. mdpi.com Given the prevalence of the morpholine ring in existing antibiotics (e.g., Linezolid), synthesizing and screening derivatives of this compound for antibacterial or antifungal activity presents a logical and promising research avenue.

Materials Science Applications: The ability of boronic acids to bind with sugars and other diols makes them excellent candidates for developing sensors and functional polymers. Future studies could investigate the incorporation of this compound into polymeric matrices to create novel materials for applications in diagnostics, bioseparation, or environmental monitoring.

Exploration of New Therapeutic Targets: The success in targeting VEGFR-2 and α7 nicotinic acetylcholine receptors suggests the scaffold is well-suited for creating potent ligands. Future medicinal chemistry efforts could focus on designing libraries of compounds derived from this compound to screen against other important therapeutic targets, such as different families of kinases, proteases, or G-protein coupled receptors.

By addressing these questions and exploring these future directions, the scientific community can further expand the academic and practical contributions of this valuable chemical compound.

Q & A

Q. What are the common synthetic routes for 3-(Morpholinomethyl)phenylboronic acid, and what analytical methods validate its purity and structure?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a morpholinomethyl-substituted aryl halide reacts with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation employs nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹¹B) and Fourier-transform infrared (FTIR) spectroscopy to identify the boronic acid group (B–OH stretch ~1340 cm⁻¹) and morpholine moiety (C–N stretch ~1100 cm⁻¹) . X-ray diffraction (XRD) can resolve crystal packing and hydrogen-bonding interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data sheets (SDS) for this compound are limited, general boronic acid handling guidelines apply. Use PPE (nitrile gloves, N95 respirators, lab coats) to avoid inhalation or dermal contact . In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers. Toxicity assessments (e.g., acute oral toxicity in rodents) should be referenced from structurally similar compounds like 3-(Hydroxymethyl)phenylboronic acid (LD₅₀ >2000 mg/kg) .

Advanced Research Questions

Q. How does the morpholinomethyl substituent influence the electronic and binding properties of the boronic acid group?

  • Methodological Answer : The morpholinomethyl group acts as an electron-donating substituent, altering the boronic acid’s Lewis acidity and pKa. Density functional theory (DFT) studies on analogous compounds (e.g., 3-Formylphenylboronic acid) show that substituents at the meta position reduce the B–O bond length (~1.36 Å) and enhance diol-binding affinity at physiological pH . Experimental validation via ¹¹B NMR can track pH-dependent boronate ester formation, with binding constants (Ka) quantified using isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in proposed binding mechanisms between phenylboronic acids and biomolecules like sialic acids?

  • Methodological Answer : Conflicting theories (e.g., α-hydroxycarboxylate vs. glycerol tail binding in sialic acids ) are addressed through multimodal approaches:
  • Spectroscopy : ¹H/¹¹B NMR titrations under varying pH (2–12) to map interaction sites.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) and DFT simulations to compare binding energies of competing conformers .
  • Mutagenesis : Modify sialic acid’s hydroxyl groups (e.g., C7/C8 erythro → threo configuration) to assess steric/electronic effects .

Q. How can this compound be utilized in targeted drug delivery systems?

  • Methodological Answer : The morpholine group enhances solubility and enables pH-sensitive targeting (tumor microenvironments). Applications include:
  • Glycoconjugate Probes : Conjugation with fluorescent tags (e.g., dansyl) for real-time tracking of glucose transporters .
  • Polymer-Drug Conjugates : Covalent linkage to chitosan or polyethylene glycol (PEG) via boronate esters, enabling controlled release under acidic conditions .
  • Antimicrobial Agents : Functionalization with trifluoromethyl groups to improve membrane permeability and biofilm disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.